

An In-depth Technical Guide to Bolandiol (CAS No. 19793-20-5)

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Compound of Interest

Compound Name: *Bolandiol*

Cat. No.: *B191990*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Bolandiol (CAS No. 19793-20-5), also known as 19-nor-4-androstenediol or estr-4-ene-3 β ,17 β -diol, is a synthetic anabolic-androgenic steroid (AAS).[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, metabolism, and experimental data related to **Bolandiol**. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development. All quantitative data is presented in structured tables, and key biological and experimental processes are visualized using diagrams.

Physicochemical Properties

Bolandiol is a derivative of 19-nortestosterone.[3] Its fundamental properties are summarized below.

Property	Value	Source
CAS Number	19793-20-5	[4]
Molecular Formula	C ₁₈ H ₂₈ O ₂	[2][4][5][6]
Molecular Weight	276.41 - 276.42 g/mol	[2][4][5][6]
IUPAC Name	(3S,8R,9S,10R,13S,14S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol	[2][6]
Synonyms	19-nor-4-androstenediol, estr-4-ene-3 β ,17 β -diol, 3 β -dihydronandrolone	[1][2]
Melting Point	169-172 °C	[4][7][8]
Boiling Point (Predicted)	431.0 \pm 45.0 °C at 760 mmHg	[7][9]
Density (Predicted)	1.14 \pm 0.1 g/cm ³	[7]
Appearance	White solid	[10]

Mechanism of Action

Bolandiol exhibits a unique pharmacological profile, acting as an anabolic steroid with androgenic, estrogenic, and progestational activities.[7][11] It demonstrates tissue selectivity, promoting an increase in lean body mass and bone mineral density with less significant stimulation of sex accessory glands compared to testosterone.[11][12]

Receptor Binding and Functional Activity

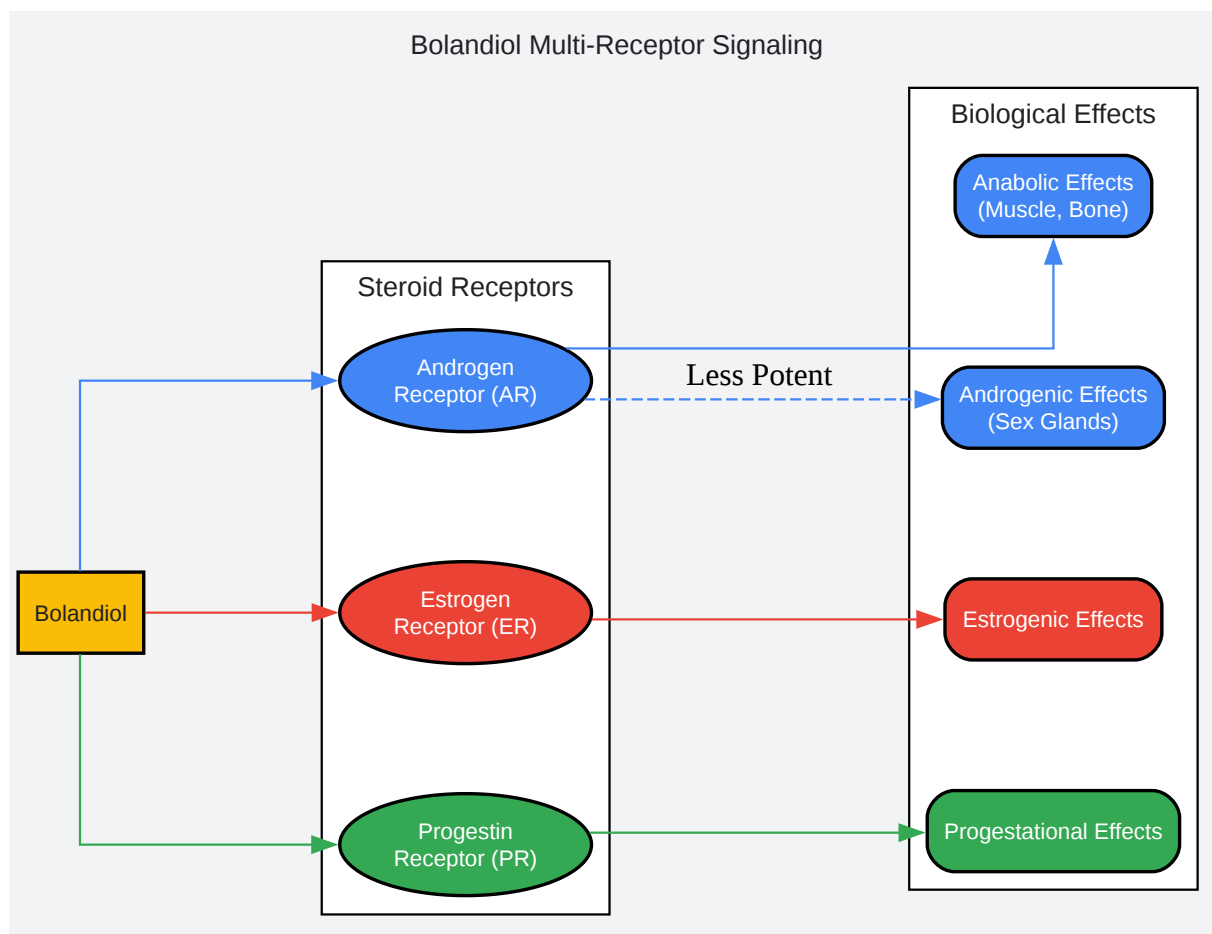
Bolandiol interacts with multiple steroid hormone receptors, though with lower affinity than endogenous hormones.[11][12]

Receptor	Relative Binding Affinity (Compared to Native Ligand)	Functional Potency (Compared to Native Ligand)
Androgen Receptor (AR)	Lower than Testosterone, DHT, and 19-Nortestosterone	4-9% as potent as Testosterone, DHT, and 19-Nortestosterone
Progestin Receptors (PR-A, PR-B)	Low but measurable affinity	1% as potent as Progesterone
Estrogen Receptors (ER α , ER β)	Low but measurable affinity	3% (ER α) and 1% (ER β) as potent as Estradiol

Source:[\[11\]](#)[\[12\]](#)[\[13\]](#)

Signaling Pathways

The anabolic and androgenic effects of **Bolandiol** are mediated through its interaction with the androgen receptor. However, its activity at the estrogen and progestin receptors also contributes to its overall biological profile.



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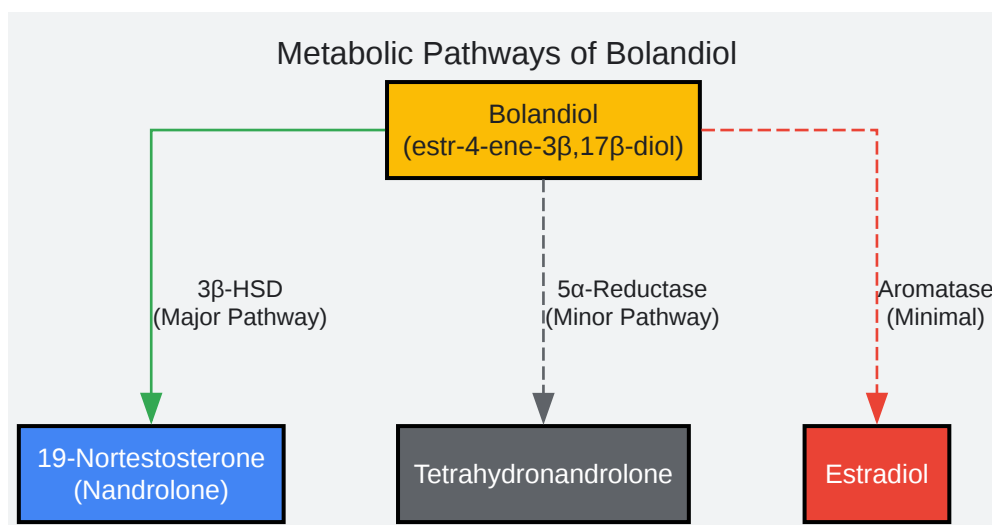
Caption: **Bolandiol** interaction with steroid hormone receptors.

Metabolism

The metabolic fate of **Bolandiol** is a key determinant of its biological activity. The primary metabolic pathway involves its conversion to a more potent anabolic steroid.

Metabolic Pathways

The main metabolic conversion of **Bolandiol** is to 19-nortestosterone (nandrolone), catalyzed by the enzyme 3 β -hydroxysteroid dehydrogenase (3 β -HSD).[5][11] Metabolism via 5 α -reductase to tetrahydronandrolone and aromatization to estradiol are considered minor pathways with minimal in vitro conversion observed.[5][11]



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Caption: Primary and minor metabolic pathways of **Bolandiol**.

Experimental Protocols

The following sections detail the methodologies employed in key in vitro and in vivo studies of **Bolandiol**.

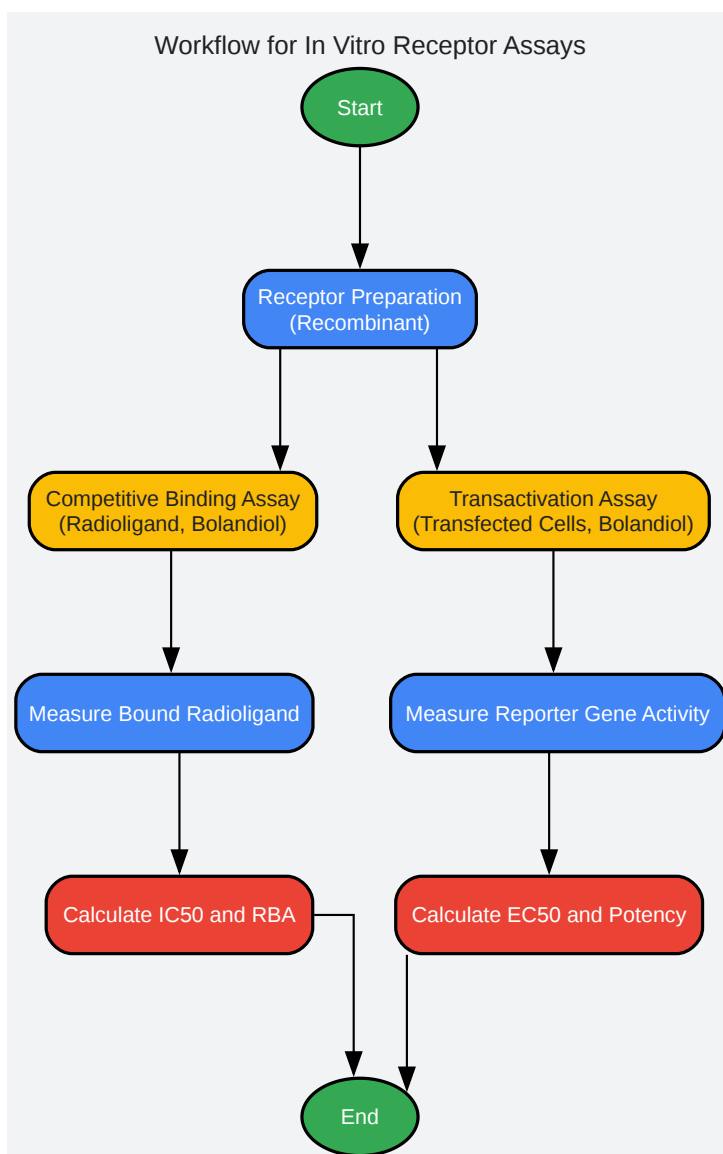
In Vitro Receptor Binding and Transactivation Assays

Objective: To determine the binding affinity and functional agonist activity of **Bolandiol** at steroid hormone receptors.

Methodology:

- Receptor Preparation: Recombinant rat androgen receptor and human progestin and estrogen receptors are used.
- Competitive Binding Assay:
 - A constant concentration of a radiolabeled ligand (e.g., [³H]R1881 for AR) is incubated with the receptor protein.
 - Increasing concentrations of unlabeled **Bolandiol** or other test compounds are added to compete for binding.

- The amount of bound radioligand is measured after separation of bound from free ligand.
- IC50 values (concentration of competitor that inhibits 50% of radioligand binding) are determined.
- Relative Binding Affinity (RBA) is calculated relative to a standard (e.g., testosterone for AR).
- Transactivation Assay:
 - Cells (e.g., CV-1) are co-transfected with a plasmid expressing the steroid receptor and a reporter plasmid containing a hormone-responsive element linked to a reporter gene (e.g., luciferase).
 - Cells are treated with varying concentrations of **Bolandiol** or control steroids.
 - Reporter gene activity is measured to quantify the level of receptor-mediated gene transcription.
 - EC50 values (concentration that produces 50% of the maximal response) are determined to assess potency.



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Caption: Generalized workflow for in vitro receptor studies.

In Vivo Androgenic and Anabolic Activity in Rats

Objective: To assess the relative anabolic and androgenic potency of **Bolandiol** in a castrated rat model.

Methodology:

- Animal Model: Immature male Sprague-Dawley rats are castrated to remove endogenous androgen influence.

- Treatment: Animals are administered daily subcutaneous injections of **Bolandiol**, testosterone (positive control), or vehicle for a specified period (e.g., 7 days).
- Endpoint Measurement:
 - At the end of the treatment period, animals are euthanized.
 - The levator ani muscle (an indicator of anabolic activity) and sex accessory glands (ventral prostate and seminal vesicles, indicators of androgenic activity) are dissected and weighed.
- Data Analysis: The weights of the target tissues from the treated groups are compared to those of the vehicle-treated control group to determine the anabolic and androgenic effects.

Summary of Preclinical Findings

In vivo studies in castrated rats have demonstrated that **Bolandiol** is equipotent to testosterone in stimulating the growth of the levator ani muscle.^{[11][12]} However, it is significantly less potent than testosterone in stimulating the growth of androgen-dependent sex accessory glands like the ventral prostate and seminal vesicles.^{[11][12]} This dissociation of anabolic and androgenic effects highlights the tissue-selective nature of **Bolandiol**.

Furthermore, studies have shown that the androgenic effects of **Bolandiol** are not significantly inhibited by the 5 α -reductase inhibitor dutasteride, unlike testosterone, whose androgenic activity is amplified by conversion to dihydrotestosterone (DHT).^{[11][12]} **Bolandiol** also exhibits estrogenic activity, as evidenced by its ability to stimulate uterine weight increases in immature female rats, an effect partially blocked by the estrogen receptor antagonist ICI 182,780.^{[11][12]}

Conclusion

Bolandiol is a synthetic anabolic steroid with a complex pharmacological profile characterized by its interaction with androgen, estrogen, and progestin receptors. Its primary metabolic conversion to the potent anabolic agent 19-nortestosterone, coupled with its direct receptor interactions, underpins its biological activity. The observed dissociation between its anabolic and androgenic effects in preclinical models suggests a degree of tissue selectivity that warrants further investigation for potential therapeutic applications. This guide provides a foundational technical overview to support ongoing and future research in this area.

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